
Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine
Overview
Description
Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine (abbreviated here as Galβ1-3GlcNAcβ1-6GalNAc) is a branched O-linked glycan structure. It consists of a terminal galactose (Gal) connected via a β(1-3) linkage to N-acetylglucosamine (GlcNAc), which is further β(1-6)-linked to an N-acetylgalactosamine (GalNAc) residue anchored to a serine or threonine residue on mucin-type glycoproteins. This structure is distinct from canonical O-glycan cores (e.g., Core 1–4) and is implicated in specialized biological interactions, particularly in mucosal environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine typically involves enzymatic processes. One common method is the use of glycosyltransferases, which catalyze the transfer of sugar moieties to form the desired glycan structure. For example, the enzyme beta-1,6-N-acetylglucosaminyltransferase can transfer an N-acetylglucosamine moiety in beta1-6 linkage from UDP-GlcNAc onto mucin-type core 1 O-glycan .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to express the necessary glycosyltransferases. These microorganisms are then cultured in bioreactors under controlled conditions to produce the desired glycan in large quantities .
Chemical Reactions Analysis
Types of Reactions
Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sugar moieties, potentially altering the biological activity of the glycan.
Reduction: This reaction can be used to stabilize the glycan structure.
Substitution: This reaction involves replacing one sugar moiety with another, which can be useful for studying the structure-function relationship of the glycan.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various glycosyltransferases for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of aldehyde groups, while reduction can result in the formation of alcohol groups. Substitution reactions can produce a variety of glycan structures with different sugar moieties .
Scientific Research Applications
Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine has numerous applications in scientific research:
Chemistry: It is used to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: It plays a role in cell signaling, immune response, and protein stability. It is also used to study the interactions between glycans and proteins.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics. For example, it can be used to design drugs that target specific glycan structures on cancer cells.
Industry: It is used in the production of glycoproteins and other glycan-based products for various applications
Mechanism of Action
The mechanism of action of Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine involves its role in glycosylation. This compound is added to proteins through the action of glycosyltransferases, forming branched O-glycans. These glycans can modulate protein function, stability, and interactions with other molecules. The molecular targets of this glycan include various proteins involved in cell signaling and immune response .
Comparison with Similar Compounds
Core 1 O-Glycan (Galβ1-3GalNAcα1-O-Ser/Thr)
- Structure : Core 1 consists of Galβ1-3 linked directly to GalNAcα1-O-Ser/Thr.
- Biosynthesis : Synthesized by core 1 β1,3-galactosyltransferase (C1GALT1) using GalNAcα1-O-Ser/Thr as a substrate .
- Function : Found in gastric and duodenal mucins, it serves as a substrate for sialylation (e.g., α3-sialyltransferase) or elongation to Core 2 .
- Degradation : Susceptible to β-galactosidases (GH2, 20, 42) cleaving the β1-3 linkage .
Core 2 O-Glycan (GlcNAcβ1-6[Galβ1-3]GalNAcα1-O-Ser/Thr)
- Structure : Core 2 adds a GlcNAcβ1-6 branch to Core 1’s GalNAc .
- Biosynthesis : Catalyzed by core 2 β1,6-N-acetylglucosaminyltransferase (C2GNT1), which requires the 4- and 6-hydroxyls of GalNAc and the 6-hydroxyl of Gal in Core 1 .
- Function : Predominant in immune cell glycoproteins (e.g., leukocyte ligands), facilitating leukocyte rolling and pathogen recognition .
- Degradation : Cleaved by β-hexosaminidases targeting the β1-6 linkage .
Core 3 O-Glycan (GlcNAcβ1-3GalNAcα1-O-Ser/Thr)
- Structure : GlcNAcβ1-3 linked to GalNAc, prevalent in colonic mucins .
- Biosynthesis : Synthesized by core 3 β1,3-N-acetylglucosaminyltransferase (B3GNT6) .
- Function : Imparts resistance to bacterial proteases, enhancing gut barrier integrity .
- Key Difference : Core 3 lacks galactose, reducing its versatility in terminal modifications compared to Galβ1-3GlcNAcβ1-6GalNAc .
Poly-N-Acetyllactosamine (Galβ1-4GlcNAcβ1-3 Repeats)
- Structure : Linear or branched repeats of Galβ1-4GlcNAcβ1-3 .
- Biosynthesis : Elongated by β1,3-N-acetylglucosaminyltransferases (B3GNTs) and β1,4-galactosyltransferases .
- Function : Critical for cell adhesion (e.g., selectin ligands) and embryonic development .
- Key Difference : Poly-N-acetyllactosamine uses β1-4 linkages between Gal and GlcNAc, whereas Galβ1-3GlcNAcβ1-6GalNAc employs β1-3 and β1-6 linkages, affecting conformational flexibility and binding partners .
Research Findings and Implications
- Enzyme Specificity : Core 2 β1,6-GlcNAc-T requires strict hydroxyl group recognition on GalNAc and Gal , whereas the synthesis of Galβ1-3GlcNAcβ1-6GalNAc likely involves a distinct β1,3-galactosyltransferase acting on GlcNAcβ1-6GalNAc. highlights enzymatic synthesis of similar structures using β-galactosidases and β1,6-GlcNAc transferases .
- Biological Context: Galβ1-3GlcNAcβ1-6GalNAc may serve as a cryptic epitope for bacterial glycosidases (e.g., GH2, 20, 42) or lectins, influencing mucin turnover and microbiome interactions .
- Disease Relevance : Altered Core 1 sialylation correlates with IgA nephropathy due to structural instability . Similar studies on Galβ1-3GlcNAcβ1-6GalNAc could reveal roles in inflammatory or infectious diseases.
Biological Activity
Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine (commonly referred to as Galβ(1-3)[GlcNAcβ(1-6)]GalNAc) is a complex carbohydrate that plays significant roles in biological systems, particularly in cell signaling, immune response, and cellular interactions. This article provides an in-depth analysis of its biological activity, including enzymatic interactions, biosynthesis pathways, and implications in health and disease.
Structure and Composition
The compound is a glycosylated molecule comprising:
- Galactose (Gal) : A monosaccharide contributing to various glycan structures.
- N-acetylglucosamine (GlcNAc) : A derivative of glucose that is crucial in the formation of glycoproteins and glycolipids.
- N-acetylgalactosamine (GalNAc) : Another important sugar involved in O-glycosylation.
The structural formula can be represented as follows:
Biosynthesis Pathway
The biosynthesis of Galβ(1-3)[GlcNAcβ(1-6)]GalNAc involves several key enzymes, primarily glycosyltransferases. The enzymes UDP-galactose: N-acetylglucosamine 3-beta-galactosyltransferase (B3GNT1) and UDP-N-acetyl-D-glucosamine: O-glycosyl-glycoprotein N-acetylgalactosamine 6-beta-N-acetyl-D-glucosaminyltransferase (B4GALT1) are critical for its formation. These enzymes catalyze the transfer of sugar moieties to form the desired glycan structure .
1. Cell Signaling and Adhesion
Galβ(1-3)[GlcNAcβ(1-6)]GalNAc is implicated in cell adhesion processes. It serves as a ligand for various lectins, including galectins, which mediate cell-cell interactions and signaling pathways. Increased affinity of glycans to galectins has been correlated with enhanced cellular aggregation and signaling .
2. Immune Response Modulation
This compound plays a role in modulating immune responses. For instance, it can influence the recognition of pathogens by immune cells through glycan-mediated interactions. The presence of specific glycan structures can enhance or inhibit immune cell activation .
3. Tumor Biology
Alterations in glycosylation patterns involving Galβ(1-3)[GlcNAcβ(1-6)]GalNAc have been observed in various cancers. In thyroid carcinoma, for example, changes in N-glycan composition were linked to tumor progression and metastasis . The specific glycan structures present on tumor cells can affect their interaction with the immune system and contribute to tumor evasion mechanisms.
Case Study 1: Thyroid Cancer
A study investigating the N-glycosylation patterns in thyroid cancer tissues revealed that tumors exhibited complex-type branched N-glycans with significant alterations in their composition compared to normal tissues. This suggests that the presence of specific glycans like Galβ(1-3)[GlcNAcβ(1-6)]GalNAc may correlate with tumor aggressiveness and could serve as potential biomarkers for diagnosis .
Case Study 2: Infectious Diseases
Research has shown that certain pathogens exploit host glycans for adhesion and invasion. The interaction between bacterial lectins and Galβ(1-3)[GlcNAcβ(1-6)]GalNAc structures on epithelial cells can facilitate infection processes . Understanding these interactions can lead to novel therapeutic strategies targeting glycan-mediated adhesion.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of Galβ(1-3)[GlcNAcβ(1-6)]GalNAc:
Q & A
Basic Research Questions
Q. What methodologies are commonly employed for structural elucidation of Galβ1-3GlcNAcβ1-6GalNAc?
Methodological Answer: Structural analysis of this trisaccharide involves:
- Enzymatic digestion : Use peptide--glycosidase F (PNGase F) to cleave -linked glycans, followed by exoglycosidases (e.g., β--acetylglucosaminidase from Xanthomonas manihotis ) to selectively hydrolyze specific linkages.
- Chromatography : Fractionate oligosaccharides using FPLC anion-exchange (Mono Q HR) and amine-adsorption HPLC (LiChrospher 100-NH2) .
- 1H-NMR spectroscopy : Identify sulfation patterns (e.g., 4-O-sulfated GalNAc) and linkage configurations (e.g., β1-3 vs. β1-6) via characteristic chemical shifts .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
Q. How can enzymatic tools resolve glycosidic linkages in this trisaccharide?
Methodological Answer:
- β--acetylglucosaminidases : Enzymes from Xanthomonas selectively cleave GlcNAcβ1-6GalNAc without affecting GalNAc residues .
- β-Galactosidases : Use isoforms with β1-3 specificity (e.g., from Bacillus circulans) to hydrolyze Galβ1-3GlcNAc linkages .
- Dual-enzyme assays : Combine glycosidases in sequential digestions to map branch-specific modifications (e.g., sulfation at GalNAc O4) .
Advanced Research Questions
Q. What challenges arise in synthesizing Galβ1-3GlcNAcβ1-6GalNAc, and how are they addressed?
Methodological Answer:
- Challenge 1 : Stereoselective formation of β1-6 linkages.
- Challenge 2 : Avoiding side reactions during sulfation/sialylation.
- Scalability : Immobilize enzymes (e.g., β-galactosidase on agarose beads) for iterative synthesis .
Q. How do sulfation and sialylation modify the biological function of this trisaccharide?
Key Findings :
- Sulfation : 4-O-sulfation of GalNAc enhances binding to selectins in immune cell interactions .
- Sialylation : α2-6-sialylation of GalNAc (observed in urokinase glycans) reduces lectin binding (e.g., Vicia Villosa Lectin) and modulates clearance rates .
- Functional assays : Use glycan microarrays with sulfated/sialylated variants to screen for receptor specificity .
Q. Which lectins specifically interact with Galβ1-3GlcNAcβ1-6GalNAc, and how can this be exploited?
Methodological Answer:
- Vicia Villosa Lectin (VVL) : Binds terminal GalNAc residues (e.g., Tn antigen) but is inhibited by α1-3GalNAc disaccharides. Use VVL affinity chromatography to isolate glycoproteins carrying this trisaccharide .
- Snowdrop Lectin (GNA) : Targets α1-3/α1-6 mannose but shows cross-reactivity with β1-6GlcNAc in branched structures. Validate binding via competitive ELISA with synthetic glycans .
Q. How do microbial enzymes degrade this trisaccharide, and what insights does this provide?
Key Findings :
- Mucin-degrading bacteria (e.g., Bacteroides spp.) express β--acetylglucosaminidases and sulfatases to hydrolyze β1-6GlcNAc linkages in gut mucins, suggesting similar pathways for this trisaccharide .
- Functional screens : Incubate synthetic Galβ1-3GlcNAcβ1-6GalNAc with fecal microbiomes and track degradation via TLC or HPLC .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14+,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGUPKXCDOJNJC-INXDIBGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223717 | |
Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73499-58-8 | |
Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073499588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galactosyl beta(1-3)-N-acetylglucosaminyl-beta(1-6)-N-acetylgalactosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.